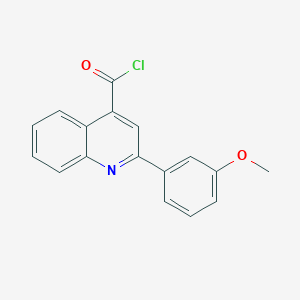

2-(3-Methoxyphenyl)chinolin-4-carbonylchlorid

Übersicht

Beschreibung

2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C17H12ClNO2 and its molecular weight is 297.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Entwicklung von Antimalariamitteln

2-(3-Methoxyphenyl)chinolin-4-carbonylchlorid: ist eine Verbindung, die für ihr Potenzial bei der Modifikation von Chinolin-Antimalariamitteln untersucht wurde . Chinolin-basierte Medikamente wie Chloroquin und Mefloquin sind für ihre antimalariellen Eigenschaften bekannt. Die fragliche Verbindung könnte zur Synthese von Analoga mit verbesserter Wirksamkeit oder reduzierten Resistenzproblemen verwendet werden.

Antibakterielle Mittel

Die strukturelle Modifikation von Chinolin-Derivaten hat sich bei der Entwicklung neuer antibakterieller Mittel als vielversprechend erwiesen . Durch die Veränderung des Chinolinkerns können Forscher Verbindungen erzeugen, die gegen arzneimittelresistente Bakterienstämme wirksam sein könnten.

Antiproliferative Mittel für die Krebsforschung

Chinolin-Derivate wurden auf ihre antiproliferativen Eigenschaften untersucht, die in der Krebsforschung genutzt werden können . Die Verbindung This compound könnte als Ausgangspunkt für die Synthese neuer Moleküle dienen, die das Wachstum von Krebszellen hemmen.

Proteomforschung

Diese Verbindung wird in der Proteomforschung verwendet, da sie ein Vorläufer für die Synthese von Peptiden oder Proteinen mit Chinolin als struktureller Komponente sein kann . Diese Anwendung ist entscheidend für das Verständnis der Proteinfunktion und -interaktion in biologischen Systemen.

Organische Synthese

In der organischen Chemie ist This compound wertvoll für den Aufbau komplexer organischer Moleküle . Seine Reaktivität ermöglicht die Einführung verschiedener funktioneller Gruppen und unterstützt die Synthese verschiedener organischer Verbindungen.

Arzneimittelentwicklung und Leitstruktur-Optimierung

Die Vielseitigkeit von Chinolin-Derivaten macht sie zu wichtigen Gerüsten in der Arzneimittelentwicklung. This compound kann verwendet werden, um eine Vielzahl von Verbindungen zu erzeugen, die als Leitstrukturen bei der Entwicklung neuer Medikamente dienen können .

Pharmakologische Studien

Forscher verwenden diese Verbindung in pharmakologischen Studien, um ihre Interaktion mit biologischen Zielstrukturen zu untersuchen. Sie kann helfen, die Pharmakodynamik und Pharmakokinetik potenzieller neuer Medikamente zu verstehen .

Industrielle Anwendungen

Obwohl in den Suchergebnissen nicht direkt erwähnt, finden Verbindungen wie This compound häufig industrielle Anwendungen als Zwischenprodukte bei der Synthese von Farbstoffen, Pigmenten und anderen Materialien, die komplexe organische Moleküle erfordern .

Biologische Aktivität

2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride (abbreviated as 2-MPh-QCC) is a synthetic compound characterized by a quinoline core structure with a methoxy-substituted phenyl ring and an acid chloride functional group. Its molecular formula is C17H12ClNO2, and it has a molecular weight of 297.74 g/mol. This compound's unique structural features suggest potential biological activities, although specific studies on its biological effects remain limited.

Structural Characteristics

The compound consists of:

- Quinoline core : A bicyclic structure known for various pharmacological properties.

- Methoxy group : Positioned at the 3rd position of the phenyl ring, potentially influencing the compound's reactivity and biological activity.

- Carbonyl chloride group : Located at the 4th position of the quinoline, this functional group is reactive and can participate in various chemical reactions, including hydrolysis and nucleophilic substitution.

Potential Biological Activities

While direct studies on 2-MPh-QCC are sparse, related quinoline derivatives have demonstrated diverse biological activities:

-

Antibacterial Activity : Quinoline derivatives are known for their antibacterial properties. For instance, studies have shown that modifications in the quinoline structure can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Compound MIC (µg/mL) Activity Against 5a 64 S. aureus 5b 128 E. coli - Antitumor Activity : Quinoline derivatives have been explored for their potential as antitumor agents. For example, certain compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms like apoptosis induction .

- SIRT3 Inhibition : Some quinoline derivatives have been identified as selective inhibitors of SIRT3, a mitochondrial deacetylase involved in cancer progression . This suggests that 2-MPh-QCC could be investigated for similar inhibitory activities.

The biological activity of quinoline derivatives often relates to their ability to interact with various biological targets:

- Electrophilic Reactions : The carbonyl chloride moiety can react with nucleophiles, potentially modifying proteins or other biomolecules.

- Hydrolysis : The compound can hydrolyze to form the corresponding carboxylic acid, which may possess different biological properties.

- Acylation Reactions : The electrophilic nature of the carbonyl group allows for acylation reactions that could lead to the formation of biologically active derivatives.

Case Studies and Research Findings

Research into related compounds has yielded insights into their biological profiles:

Eigenschaften

IUPAC Name |

2-(3-methoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-21-12-6-4-5-11(9-12)16-10-14(17(18)20)13-7-2-3-8-15(13)19-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYVAQQJRIZFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301240153 | |

| Record name | 2-(3-Methoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-60-7 | |

| Record name | 2-(3-Methoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.